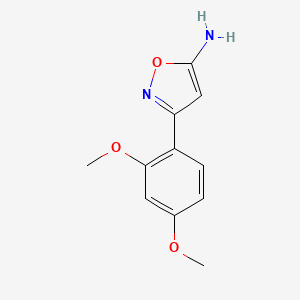3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine
CAS No.: 501326-00-7
Cat. No.: VC3919234
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 501326-00-7 |
|---|---|
| Molecular Formula | C11H12N2O3 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | 3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-amine |
| Standard InChI | InChI=1S/C11H12N2O3/c1-14-7-3-4-8(10(5-7)15-2)9-6-11(12)16-13-9/h3-6H,12H2,1-2H3 |
| Standard InChI Key | PKZYEWCOLFKKOT-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C2=NOC(=C2)N)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=NOC(=C2)N)OC |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name, 3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-amine, reflects its substitution pattern: a 2,4-dimethoxy-substituted benzene ring attached to the isoxazole moiety. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 501326-00-7 | |
| Molecular Formula | ||
| Molecular Weight | 220.23 g/mol | |
| InChI Key | PKZYEWCOLFKKOT-UHFFFAOYSA-N | |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=NOC(=C2)N |
The presence of electron-donating methoxy groups on the phenyl ring enhances the compound’s solubility in polar organic solvents, while the amine group at the 5-position facilitates hydrogen bonding, a critical feature for molecular interactions in biological systems .
Synthesis and Structural Elucidation
Synthetic Routes
While no direct synthesis protocol for 3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-amine is reported in the literature, analogous isoxazole derivatives are typically synthesized via cyclocondensation reactions. A plausible route involves:
-
Formation of the Isoxazole Core: Reacting a β-ketonitrile derivative with hydroxylamine hydrochloride under acidic conditions to form the 1,2-oxazole ring .
-
Introduction of the 2,4-Dimethoxyphenyl Group: Electrophilic substitution or palladium-catalyzed coupling reactions to attach the substituted phenyl group .
-
Functionalization at the 5-Position: Amination via nucleophilic substitution or reductive amination to introduce the amine group .
Key challenges include regioselectivity in ring formation and purification of the final product, often achieved through column chromatography or recrystallization .
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR):
-
Infrared (IR) Spectroscopy:
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in dimethyl sulfoxide (DMSO) and methanol, sparingly soluble in water due to hydrophobic phenyl and isoxazole moieties .
-
Stability: Stable under inert conditions but susceptible to oxidative degradation in the presence of light or moisture, necessitating storage at –20°C in amber vials .
Thermal Properties
-
Melting Point: Estimated between 195–200°C based on analogous compounds .
-
Thermogravimetric Analysis (TGA): Decomposition onset likely above 250°C, consistent with aromatic and heterocyclic stability .
Hypothesized Biological Activities
Anti-Inflammatory and Immunomodulatory Effects
Structural analogs, such as VGX-1027, demonstrate immunosuppressive activity by modulating TNF-α and NF-κB pathways . The methoxy groups in 3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-amine may similarly interfere with pro-inflammatory cytokine production.
Anticancer Activity
Isoxazoles are known HDAC inhibitors, leading to histone hyperacetylation and apoptosis in cancer cells . The compound’s amine group could coordinate with zinc in HDAC active sites, while the phenyl ring provides hydrophobic interactions with enzyme pockets.
Research Gaps and Future Directions
-
Synthetic Optimization: Developing regioselective methods to improve yield and purity.
-
In Vitro Screening: Prioritizing assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus, E. coli).
-
Structure-Activity Relationship (SAR) Studies: Modifying methoxy positions or substituting the amine group to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume